- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one)

943751-93-7 structure
商品名:7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 7-bromo-2,4-dihydro-1H-isoquinolin-3-one
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone
- 7-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- 7-BROMO-1,4-DIHYDROISOQUINOLIN-3-ONE
- MQUGBXADZXVVJM-UHFFFAOYSA-N
- FCH1381947
- AX8161365
- AB0027795
- 7-bromo-1,4-dihydro-2H-isoquinolin-3-one
- ST24029882
- AM20041446
- W9676
- 7-Bromo-1,4-dihydroisoquinolin-3(
- 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one
- 7-Bromo-12-dihydroisoquinolin-3(4H)-one
- DS-0743
- AKOS015835918
- DA-00443
- SY110980
- CS-W008675
- 943751-93-7
- MFCD13193419
- 7-Bromo-1 pound not2-dihydroisoquinolin-3(4H)-one
- FS-2983
- SCHEMBL1948977
- J-519098
- DTXSID60680685
-
- MDL: MFCD13193419
- インチ: 1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12)
- InChIKey: MQUGBXADZXVVJM-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C(=CC(=CC=2)Br)CN1
計算された属性
- せいみつぶんしりょう: 224.97900
- どういたいしつりょう: 224.979
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 412.6±45.0 °C at 760 mmHg
- フラッシュポイント: 203.4±28.7 °C
- 屈折率: 1.6
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
- PSA: 29.10000
- LogP: 1.95020
- じょうきあつ: No data available
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,Room Temperature
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 077499-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
£119.00 | 2022-03-01 | |
Key Organics Ltd | FS-2983-1G |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | >95% | 1g |
£159.00 | 2023-09-08 | |
Ambeed | A152617-25g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 25g |
$1249.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161365-100mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 100mg |
¥58.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y0981361-10g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 10g |
$650 | 2023-09-03 | |
Chemenu | CM145178-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
$143 | 2021-08-05 | |
eNovation Chemicals LLC | D957305-10g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 10g |
$295 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK470-1g |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 1g |
961.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GK470-250mg |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | 95% | 250mg |
478CNY | 2021-05-08 | |
Key Organics Ltd | FS-2983-5G |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943751-93-7 | >95% | 5g |
£138.00 | 2025-02-08 |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
リファレンス
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 24 h, 160 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, rt
リファレンス
- Pyrrolopyridine derivatives as inhibitors of ENL/AF9 YEATS and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Phosphoric acid , Oxygen ; 35 min, 170 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, cooled
リファレンス
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Raw materials
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one Preparation Products
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one 関連文献
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
943751-93-7 (7-Bromo-1,2-dihydroisoquinolin-3(4H)-one) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:943751-93-7)7-Bromo-1,2-dihydroisoquinolin-3(4H)-one

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):244.0/487.0/1124.0